Cas no 2248349-98-4 (2-{[(Tert-butoxy)carbonyl]amino}-3-chloro-4-methylbenzoic acid)
2-{[(Tert-butoxy)carbonyl]amino}-3-chloro-4-methylbenzoic acid Chemical and Physical Properties
Names and Identifiers
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- EN300-6508965
- 2-{[(tert-butoxy)carbonyl]amino}-3-chloro-4-methylbenzoic acid
- 3-Chloro-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid
- 2248349-98-4
- 2-{[(Tert-butoxy)carbonyl]amino}-3-chloro-4-methylbenzoic acid
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- Inchi: 1S/C13H16ClNO4/c1-7-5-6-8(11(16)17)10(9(7)14)15-12(18)19-13(2,3)4/h5-6H,1-4H3,(H,15,18)(H,16,17)
- InChI Key: WTZPLRNLHFZHDI-UHFFFAOYSA-N
- SMILES: ClC1=C(C)C=CC(C(=O)O)=C1NC(=O)OC(C)(C)C
Computed Properties
- Exact Mass: 285.0767857g/mol
- Monoisotopic Mass: 285.0767857g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 19
- Rotatable Bond Count: 4
- Complexity: 353
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.6
- Topological Polar Surface Area: 75.6Ų
2-{[(Tert-butoxy)carbonyl]amino}-3-chloro-4-methylbenzoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-6508965-0.05g |
2-{[(tert-butoxy)carbonyl]amino}-3-chloro-4-methylbenzoic acid |
2248349-98-4 | 0.05g |
$768.0 | 2023-05-31 | ||
| Enamine | EN300-6508965-0.1g |
2-{[(tert-butoxy)carbonyl]amino}-3-chloro-4-methylbenzoic acid |
2248349-98-4 | 0.1g |
$804.0 | 2023-05-31 | ||
| Enamine | EN300-6508965-0.25g |
2-{[(tert-butoxy)carbonyl]amino}-3-chloro-4-methylbenzoic acid |
2248349-98-4 | 0.25g |
$840.0 | 2023-05-31 | ||
| Enamine | EN300-6508965-0.5g |
2-{[(tert-butoxy)carbonyl]amino}-3-chloro-4-methylbenzoic acid |
2248349-98-4 | 0.5g |
$877.0 | 2023-05-31 | ||
| Enamine | EN300-6508965-1.0g |
2-{[(tert-butoxy)carbonyl]amino}-3-chloro-4-methylbenzoic acid |
2248349-98-4 | 1g |
$914.0 | 2023-05-31 | ||
| Enamine | EN300-6508965-2.5g |
2-{[(tert-butoxy)carbonyl]amino}-3-chloro-4-methylbenzoic acid |
2248349-98-4 | 2.5g |
$1791.0 | 2023-05-31 | ||
| Enamine | EN300-6508965-5.0g |
2-{[(tert-butoxy)carbonyl]amino}-3-chloro-4-methylbenzoic acid |
2248349-98-4 | 5g |
$2650.0 | 2023-05-31 | ||
| Enamine | EN300-6508965-10.0g |
2-{[(tert-butoxy)carbonyl]amino}-3-chloro-4-methylbenzoic acid |
2248349-98-4 | 10g |
$3929.0 | 2023-05-31 |
2-{[(Tert-butoxy)carbonyl]amino}-3-chloro-4-methylbenzoic acid Related Literature
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Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
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Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
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Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
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Felix Witte,Philipp Rietsch,Nithiya Nirmalananthan-Budau,Florian Weigert,Jan P. Götze,Ute Resch-Genger,Siegfried Eigler,Beate Paulus Phys. Chem. Chem. Phys., 2021,23, 17521-17529
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5. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
Additional information on 2-{[(Tert-butoxy)carbonyl]amino}-3-chloro-4-methylbenzoic acid
Introduction to 2-{[(Tert-butoxy)carbonyl]amino}-3-chloro-4-methylbenzoic acid (CAS No. 2248349-98-4)
2-{[(Tert-butoxy)carbonyl]amino}-3-chloro-4-methylbenzoic acid, identified by the Chemical Abstracts Service Number (CAS No.) 2248349-98-4, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and biochemical research. This compound belongs to the class of benzoic acid derivatives, characterized by its unique structural features that include a chloro substituent at the 3-position and a methyl group at the 4-position of the benzene ring. The presence of an amino group further functionalized at the 2-position with a tert-butoxycarbonyl (Boc) protecting group makes it a valuable intermediate in synthetic chemistry and drug development.
The Boc-protected amino group in this compound serves as a critical feature, providing stability and controlled reactivity under various chemical conditions. This protection is particularly useful in multi-step synthetic pathways where selective deprotection is required, ensuring high yields and purity of the final product. The chloro-substituted benzoic acid derivative structure not only influences its electronic properties but also enhances its potential bioactivity, making it a candidate for further exploration in medicinal chemistry.
In recent years, there has been growing interest in benzoic acid derivatives due to their diverse pharmacological properties. Studies have demonstrated that modifications at specific positions on the benzene ring can significantly alter the biological activity of these compounds. For instance, the 3-chloro and 4-methyl substituents in 2-{[(Tert-butoxy)carbonyl]amino}-3-chloro-4-methylbenzoic acid contribute to its interaction with biological targets, potentially influencing its efficacy as an active pharmaceutical ingredient (API).
Current research in the field of medicinal chemistry has highlighted the importance of such derivatives in developing novel therapeutic agents. The Boc-protected amino group allows for further functionalization, enabling chemists to explore various chemical transformations that can lead to new drug candidates. For example, this compound could be used as a precursor in synthesizing non-peptide inhibitors or as a building block for more complex molecules targeting specific enzymatic or receptor systems.
The chloro-substituted benzoic acid derivative moiety is particularly interesting because chlorine atoms are known to enhance binding affinity in many drug molecules. This feature makes 2-{[(Tert-butoxy)carbonyl]amino}-3-chloro-4-methylbenzoic acid a promising candidate for further investigation in drug discovery programs. Researchers are exploring its potential as an intermediate in synthesizing compounds that may have applications in treating inflammatory diseases, infectious disorders, or even oncological conditions.
One of the most compelling aspects of this compound is its versatility in synthetic chemistry. The combination of a Boc-protected amino group, a chloro-substituent, and a methyl group provides multiple sites for chemical modification, allowing for the creation of diverse analogues with tailored biological properties. This flexibility is crucial in modern drug development, where optimizing pharmacokinetic and pharmacodynamic profiles is essential for clinical success.
Recent advances in computational chemistry have also facilitated the study of 2-{[(Tert-butoxy)carbonyl]amino}-3-chloro-4-methylbenzoic acid by enabling virtual screening and molecular docking studies. These techniques allow researchers to predict how this compound might interact with biological targets, providing insights into its potential therapeutic applications before costly experimental trials are conducted. Such computational approaches are increasingly integral to drug discovery pipelines, streamlining the process from hit identification to lead optimization.
The synthesis of 2-{[(Tert-butoxy)carbonyl]amino}-3-chloro-4-methylbenzoic acid involves multi-step organic reactions that require precise control over reaction conditions. The introduction of the Boc protecting group necessitates careful selection of solvents and reagents to ensure high yield and purity. Additionally, the presence of both chloro and methyl substituents requires careful handling to prevent unwanted side reactions that could compromise the integrity of the final product.
In conclusion, 2-{[(Tert-butoxy)carbonyl]amino}-3-chloro-4-methylbenzoic acid (CAS No. 2248349-98-4) represents an intriguing compound with significant potential in pharmaceutical research. Its unique structural features, including the Boc-protected amino group, chloro-substituent, and methyl group, make it a valuable intermediate for synthesizing novel therapeutic agents. As research continues to uncover new applications for benzoic acid derivatives, this compound is likely to play an important role in future drug development efforts.
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